molecular formula C8H6F3I B1357951 1-Iodo-2-methyl-4-(trifluoromethyl)benzene CAS No. 54978-36-8

1-Iodo-2-methyl-4-(trifluoromethyl)benzene

Cat. No. B1357951
CAS RN: 54978-36-8
M. Wt: 286.03 g/mol
InChI Key: IRCKGZNGYDUSAN-UHFFFAOYSA-N
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Description

“1-Iodo-2-methyl-4-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C8H6F3I . It is also known by other names such as “o-Iodobenzotrifluoride”, “2-Trifluoromethyliodobenzene”, “2-Iodobenzotrifluoride”, “α,α,α-Trifluoro-o-iodotoluene”, “o-Trifluoromethyliodobenzene”, “Toluene, α,α,α-trifluoro-o-iodo-”, “o-Iodo-alpha,alpha,alpha-trifluorotoluene”, and "1-Iodo-2-(trifluoromethyl)benzene" .


Molecular Structure Analysis

The molecular structure of “1-Iodo-2-methyl-4-(trifluoromethyl)benzene” can be represented as a 2D Mol file or a computed 3D SD file .


Chemical Reactions Analysis

While specific chemical reactions involving “1-Iodo-2-methyl-4-(trifluoromethyl)benzene” are not available, it’s known that benzene derivatives can undergo nucleophilic reactions . For example, they can react with sodium hydroxide at high temperatures to produce phenol and diphenyl ether .


Physical And Chemical Properties Analysis

“1-Iodo-2-methyl-4-(trifluoromethyl)benzene” is a liquid at room temperature . It has a molecular weight of 286.04 .

Scientific Research Applications

1. Agrochemical and Pharmaceutical Industries

  • Application : “1-Iodo-2-methyl-4-(trifluoromethyl)benzene” is used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients .
  • Method of Application : The compound undergoes aminocarbonylation in DMF using phosphoryl chloride to give N,N-dimethyl-(4-trifluoromethyl)benzamide . It also participates in the copper-free Sonogashira cross-coupling reaction with differently para-substituted phenylacetylenes .
  • Results : Trifluoromethylpyridine (TFMP) derivatives are used in the protection of crops from pests. More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

2. Organic Synthesis

  • Application : “1-Iodo-2-methyl-4-(trifluoromethyl)benzene” is used as an intermediate in organic synthesis .
  • Method of Application : The compound can be prepared from 4-aminotrifluoromethylbenzene through diazotization and iodination . Another method involves the direct iodination of trifluoromethylbenzene .
  • Results : The compound is used in the synthesis of various organic compounds, including insecticides and fluorinated herbicides .

3. Synthesis of Fluorinated Pesticides

  • Application : “1-Iodo-2-methyl-4-(trifluoromethyl)benzene” is used as an intermediate in the synthesis of fluorinated pesticides .
  • Method of Application : The compound can be used in the synthesis of insecticides such as fluazifop-butyl . The specific synthesis procedures would depend on the target compound and may involve various organic reactions .
  • Results : The resulting fluorinated pesticides exhibit enhanced pest control properties due to the unique physicochemical properties of the fluorine atom .

4. Synthesis of Fluorinated Herbicides

  • Application : “1-Iodo-2-methyl-4-(trifluoromethyl)benzene” is used as an intermediate in the synthesis of fluorinated herbicides .
  • Method of Application : The compound can be used in the synthesis of herbicides such as diflufenican . The specific synthesis procedures would depend on the target compound and may involve various organic reactions .
  • Results : The resulting fluorinated herbicides exhibit enhanced weed control properties due to the unique physicochemical properties of the fluorine atom .

5. Synthesis of Fluorinated Insecticides

  • Application : “1-Iodo-2-methyl-4-(trifluoromethyl)benzene” is used as an intermediate in the synthesis of fluorinated insecticides .
  • Method of Application : The compound can be used in the synthesis of insecticides such as fluazifop-butyl . The specific synthesis procedures would depend on the target compound and may involve various organic reactions .
  • Results : The resulting fluorinated insecticides exhibit enhanced pest control properties due to the unique physicochemical properties of the fluorine atom .

6. Synthesis of Fluorinated Dyes

  • Application : “1-Iodo-2-methyl-4-(trifluoromethyl)benzene” is used as an intermediate in the synthesis of fluorinated dyes .
  • Method of Application : The compound can be used in the synthesis of dyes. The specific synthesis procedures would depend on the target compound and may involve various organic reactions .
  • Results : The resulting fluorinated dyes exhibit enhanced color properties due to the unique physicochemical properties of the fluorine atom .

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause respiratory irritation, skin irritation, and serious eye irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing thoroughly after handling .

properties

IUPAC Name

1-iodo-2-methyl-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3I/c1-5-4-6(8(9,10)11)2-3-7(5)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRCKGZNGYDUSAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60610588
Record name 1-Iodo-2-methyl-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60610588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Iodo-2-methyl-4-(trifluoromethyl)benzene

CAS RN

54978-36-8
Record name 1-Iodo-2-methyl-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60610588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-iodo-2-methyl-4-(trifluoromethyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2-methyl-4-trifluoromethyl aniline (Step A) (2.2 g, 12.6 mmol) in chloroform (20 ml) at room temperature were added n-pentyl nitrite (2.2 g, 18.9 mmol) and iodine (6.38 g, 25.1 mmol). The mixture was heated to reflux for 1 h. The mixture was diluted with methylene chloride (50 ml). The solution was washed with saturated aqueous sodium thiosulfate, brine and dried over sodium sulfate. The title compound was obtained after flash column using hexane as the eluant.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
6.38 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Trofymchuk, MY Bugera, AA Klipkov… - The Journal of …, 2020 - ACS Publications
Diverse trifluoromethyl-substituted compounds were synthesized by deoxofluorination of cinnamic and (hetero)aromatic carboxylic acids with sulfur tetrafluoride. The obtained products …
Number of citations: 25 pubs.acs.org

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